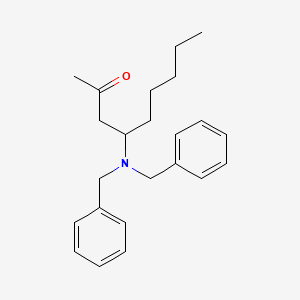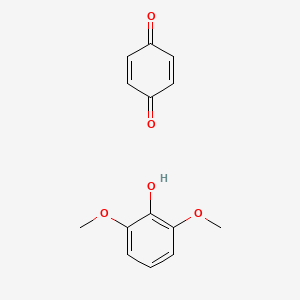
Cyclohexa-2,5-diene-1,4-dione;2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexa-2,5-diene-1,4-dione;2,6-dimethoxyphenol can be achieved through several synthetic routes. One common method involves the oxidation of 2,6-dimethoxyphenol using an oxidizing agent such as potassium permanganate or hydrogen peroxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexa-2,5-diene-1,4-dione;2,6-dimethoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups in the presence of catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Cyclohexa-2,5-diene-1,4-dione;2,6-dimethoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexa-2,5-diene-1,4-dione;2,6-dimethoxyphenol involves its interaction with cellular components, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death through apoptosis or necrosis, making the compound a potential anticancer agent . Additionally, the phenolic hydroxyl groups can interact with proteins and enzymes, modulating their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Cyclohexa-2,5-diene-1,4-dione;2,6-dimethoxyphenol can be compared with other similar compounds, such as:
Cyclohexa-2,5-diene-1,4-dione: Known for its quinone structure and redox properties.
2,6-Dimethoxyphenol: A phenolic compound with antioxidant properties.
Hydroquinone: A reduced form of quinone with applications in photography and as an antioxidant.
Benzoquinone: A quinone derivative with biological activity.
The uniqueness of this compound lies in its combined structural features, which confer both quinone and phenolic properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
830319-99-8 |
|---|---|
Molekularformel |
C14H14O5 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
cyclohexa-2,5-diene-1,4-dione;2,6-dimethoxyphenol |
InChI |
InChI=1S/C8H10O3.C6H4O2/c1-10-6-4-3-5-7(11-2)8(6)9;7-5-1-2-6(8)4-3-5/h3-5,9H,1-2H3;1-4H |
InChI-Schlüssel |
YXTCLTWHTWSDMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)O.C1=CC(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
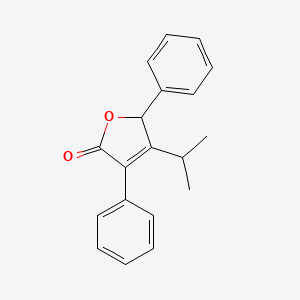
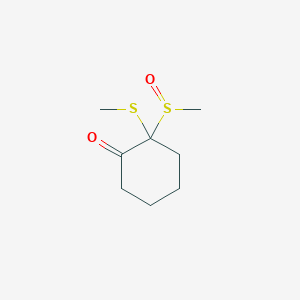
![2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14214407.png)

![L-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14214434.png)
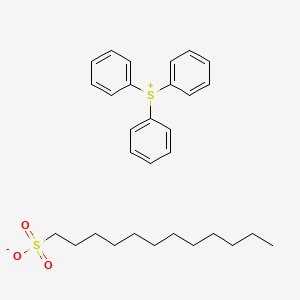
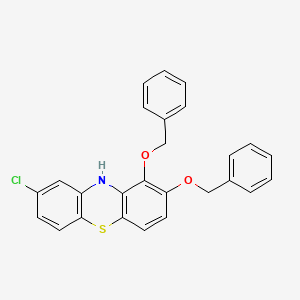
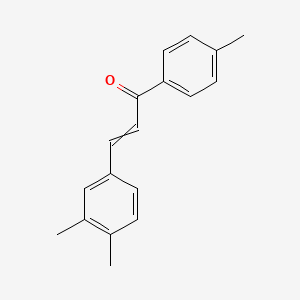
![7-Ethoxy-1,2-difluoro-3-[2-(4-pentylcyclohexyl)ethyl]naphthalene](/img/structure/B14214465.png)
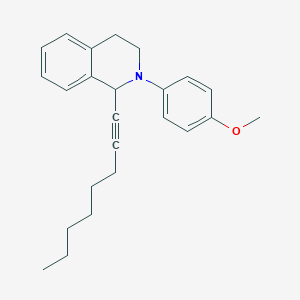
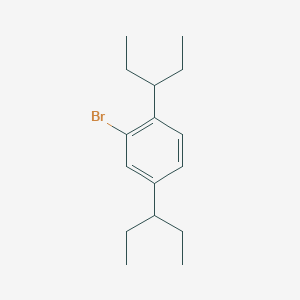
![1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]-](/img/structure/B14214493.png)
